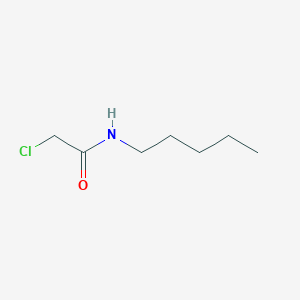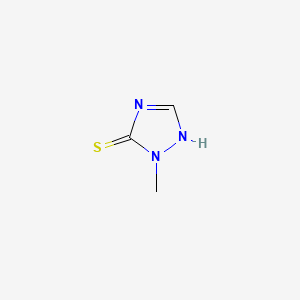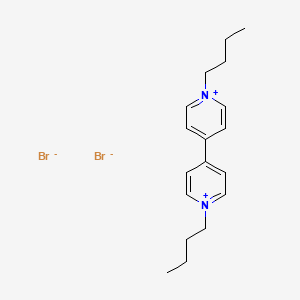
Phenyl fluorosulfate
Übersicht
Beschreibung
Phenyl fluorosulfate (C6H5FO3S) is a compound with a molecular weight of 176.17 g/mol . It is also known by other names such as fluorosulfonyloxybenzene, Fluorosulfuric acid phenyl ester, and Fluoridosulfuric acid phenyl ester .
Synthesis Analysis
Phenyl fluorosulfate can be synthesized using the reagent [4-(acetylamino)phenyl]imidodisulfuryl difluoride (AISF), which can be purchased commercially or made in bulk using a one-step, chromatography-free protocol . The Fmoc-fluorosulfated tyrosine (Fmoc-Tyrosine (OSF)-OH) was synthesized using AISF . The Fmoc-(D/L)Cys(S-TMP)- OH was then coupled to rink amide resin followed by deprotection and coupling of Fmoc-Tyrosine(OSF)-OH and a variable amino acid using standard SPPS conditions .
Molecular Structure Analysis
The molecular structure of Phenyl fluorosulfate is represented by the InChI string InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H and the Canonical SMILES string C1=CC=C(C=C1)OS(=O)(=O)F . It has a topological polar surface area of 51.8 Ų and a complexity of 200 .
Chemical Reactions Analysis
Phenyl fluorosulfate is finding widespread utility in chemical biology and medicinal chemistry . The sulfonyl fluoride electrophilic warhead is ideally suited to the elaboration of context-dependent chemical probes because its reactivity is sensitive to the microenvironment of the binding site . Hydrogen bonding to the fluorine activates the sulfur–fluorine bond, and neighboring residues may increase the nucleophilicity of the side chain functionality .
Physical And Chemical Properties Analysis
Phenyl fluorosulfate has a molecular weight of 176.17 g/mol, an XLogP3 of 1.8, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2, an exact mass of 175.99434335 g/mol, and a monoisotopic mass of 175.99434335 g/mol .
Wissenschaftliche Forschungsanwendungen
- Researchers have explored the use of 4-(allyloxy)phenyl fluorosulfate (APFS) as a multi-functional electrolyte additive in lithium-ion batteries (LIBs) . APFS forms a solid electrolyte interphase (SEI) on Si-containing anodes and Ni-rich cathodes.
- Fluorosulfate derivatives, including phenyl fluorosulfate, have been used as chemical probes in synthetic chemistry .
- Sulfuryl fluoride (SO2F2), a precursor to fluorosulfate compounds, has been employed for one-pot transformations .
High-Temperature Lithium-Ion Batteries Enhancement
Chemical Probes and Click Chemistry
One-Pot Transformations of Phenols
Novel Benzoxazole Derivatives
Wirkmechanismus
Target of Action
Phenyl fluorosulfate primarily targets amino acid residues in functional protein sites . The compound has been found to engage tyrosine, lysine, serine, and histidine residues in a context-dependent manner . These residues play crucial roles in protein structure and function, influencing processes such as protein folding, stability, and interactions with other molecules .
Mode of Action
Phenyl fluorosulfate interacts with its targets through a process known as Sulfur (VI) Fluoride Exchange (SuFEx) . This process enables the creation of a stable covalent linkage between a protein and its interacting biomolecule . The compound’s reactivity is sensitive to the microenvironment of the binding site, with hydrogen bonding to the fluorine activating the sulfur-fluorine bond . This interaction results in changes to the protein structure and function .
Biochemical Pathways
Phenyl fluorosulfate affects the biochemical pathways involved in protein-biomolecule interactions . By converting transient and reversible protein-biomolecule interactions into stable binding complexes, it allows for the identification of unknown interactors . This has implications for various biochemical pathways, as it can influence protein function and downstream cellular processes .
Pharmacokinetics
The compound’s ability to form stable covalent bonds with protein residues suggests it may have good bioavailability .
Result of Action
The result of phenyl fluorosulfate’s action is the formation of stable protein-biomolecule complexes . This can lead to changes in protein function and potentially influence cellular processes . For example, in lithium-ion batteries, phenyl fluorosulfate forms a mechanical strain-adaptive solid electrolyte interphase (SEI) and a thermally stable cathode-electrolyte interface . This results in improved battery performance .
Action Environment
The action of phenyl fluorosulfate can be influenced by environmental factors. For instance, in the context of lithium-ion batteries, the compound’s action is affected by temperature . At high temperatures, phenyl fluorosulfate forms a thermally stable interface, improving the battery’s performance .
Zukünftige Richtungen
Sulfur fluoride exchange (SuFEx) is a click reaction that has revolutionized multiple research fields . The context-dependent engagement of tyrosine, lysine, serine, and histidine amino acid residues in functional protein sites has enabled chemogenomic and chemoproteomic techniques that demonstrate considerable promise for drug discovery and biomedical research . The future of Phenyl fluorosulfate lies in its potential applications in these areas.
Eigenschaften
IUPAC Name |
fluorosulfonyloxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FO3S/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIBYQORZHGDIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OS(=O)(=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00186631 | |
| Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl fluorosulfate | |
CAS RN |
330-00-7 | |
| Record name | Fluorosulfuric acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330-00-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenoxysulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000330007 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluorosulfuric acid, phenyl ester (8CI,9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00186631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenyl fluoranesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate](/img/structure/B3051259.png)


